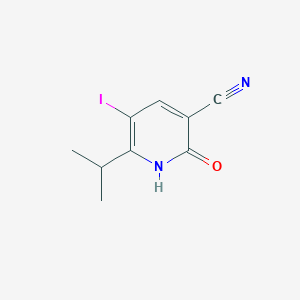

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 1203898-26-3) is a substituted pyridinecarbonitrile derivative with the molecular formula C₉H₉IN₂O and a molecular weight of 288.09 g/mol . The compound features an iodine atom at the 5-position and an isopropyl group at the 6-position of the pyridine ring, along with a nitrile group at the 3-position. These substituents contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

5-iodo-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTTYKNCKUPZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=O)N1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves:

- Formation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core.

- Introduction of the isopropyl group at the 6-position.

- Iodination at the 5-position.

These steps are often achieved via condensation reactions, cyclization, and selective halogenation under controlled conditions.

Preparation of the Pyridine Core with Isopropyl Substitution

The core structure, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be synthesized by condensation of appropriate keto-aldehyde precursors with cyanoacetamide in the presence of base catalysts such as piperidine or piperidinium acetate under reflux in aqueous media.

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Reactants | Sodium salt of 3-formyl-2-butanone, cyanoacetamide |

| Catalyst | Piperidine or piperidinium acetate |

| Solvent | Water |

| Temperature | Reflux (approx. 100-127 °C) |

| Reaction time | 14–24 hours |

| Post-reaction treatment | Acidification with acetic acid, filtration, washing |

| Yield | 33–70% depending on conditions |

This condensation leads to formation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile framework with the isopropyl group at the 6-position, as demonstrated in related analogs such as 5,6-dimethyl derivatives.

Halogenation: Introduction of the Iodo Group at the 5-Position

Selective iodination at the 5-position of the pyridine ring is a critical step. This can be achieved by electrophilic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide (NIS) under mild conditions.

While direct iodination methods specific to this compound are scarce, analogous halogenation procedures from literature suggest:

- Use of iodine reagents in organic solvents such as dichloromethane or acetonitrile.

- Mild heating or room temperature stirring.

- Possible use of catalysts or additives to enhance regioselectivity.

The iodination is typically monitored by thin-layer chromatography (TLC) and followed by purification through recrystallization or chromatography to isolate the 5-iodo derivative.

Alternative Oxidative and Substitution Methods

Research on related pyridine derivatives indicates alternative oxidative methods and substitution strategies that may be adapted for this compound:

- Oxidative dimerization and halogenation using sodium hypochlorite (NaOCl) in the presence of phase transfer catalysts have been reported for related heterocycles, offering regio- and stereoselective functionalization.

- Phosphorus oxychloride (POCl3) has been used for chlorination of pyridine carbonitriles, which can be a precursor step before halogen exchange to iodine.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of pyridine core | Sodium salt of 3-formyl-2-butanone + cyanoacetamide, piperidine acetate, reflux in water | 33–70 | Varies with catalyst and temperature |

| Acidification and isolation | Acetic acid addition, filtration, washing | - | Precipitates target intermediate |

| Halogenation (iodination) | Iodinating agent (e.g., NIS, ICl), organic solvent, room temp or mild heating | Not specified | Requires regioselective control |

| Purification | Recrystallization or chromatography | - | Ensures product purity |

Research Findings and Notes

- The condensation reaction forming the pyridine core is sensitive to catalyst choice and temperature; piperidinium acetate provides good yields and selectivity.

- Halogenation at the 5-position requires careful control to avoid polyhalogenation or substitution at undesired positions.

- The use of phase transfer catalysts and mild oxidants can improve regioselectivity in halogenation steps.

- Purification typically involves recrystallization from mixed solvents or flash chromatography to obtain analytically pure material.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Introduction of carboxyl or aldehyde groups.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and analogous compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | 1203898-26-3 | C₉H₉IN₂O | 288.09 | Iodo (C5), isopropyl (C6) | High molecular weight due to iodine; potential for halogen-mediated reactivity. |

| 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | 39108-47-9 | C₁₁H₁₄N₂O₂ | 206.24 | Butyl (C1), hydroxy (C6), methyl (C4) | Hydroxy group enhances hydrogen bonding; lower molecular weight. |

| 4-Methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 21642-98-8 | C₇H₆N₂O₂ | 150.13 | Methoxy (C4) | Methoxy group increases electron density; compact structure. |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 4241-27-4 | C₇H₆N₂O | 150.13 | Methyl (C6) | Minimal steric hindrance; simple substitution pattern. |

| 5-Chloro-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Not provided | C₉H₈ClN₂O | 210.63 | Chloro (C5), cyclopropyl (C6) | Chlorine as a smaller halogen; cyclopropyl introduces ring strain. |

Key Observations:

Halogen Substitution :

- The iodine atom in the target compound (vs. chlorine in the chloro analog ) increases molecular weight significantly (288.09 vs. 210.63 g/mol) and may enhance polarizability, making it more reactive in nucleophilic substitutions or Suzuki couplings .

- Chlorine’s smaller size and higher electronegativity could favor different reaction pathways, such as faster SN2 reactions.

Alkyl and Cyclic Substituents :

- The isopropyl group at C6 introduces steric bulk compared to the cyclopropyl group in the chloro analog or the methyl group in simpler derivatives . This steric hindrance may reduce accessibility for enzymatic interactions or chemical modifications.

- The butyl chain in the hydroxy-substituted analog adds hydrophobicity but lacks the branching seen in isopropyl.

Molecular Weight Trends :

- The target compound’s higher molecular weight (288.09 g/mol) distinguishes it from lighter analogs like the methoxy (150.13 g/mol) and methyl (150.13 g/mol) derivatives . This may influence pharmacokinetic properties, such as membrane permeability.

Biological Activity

5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 1203898-26-3) is a pyridine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.09 g/mol. The structure features an iodine atom at the 5th position, an isopropyl group at the 6th position, a keto group at the 2nd position, and a nitrile group at the 3rd position. This unique combination of substituents contributes to its chemical reactivity and biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate physiological responses.

- Gene Expression Alteration : It can affect gene expression related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzyme functions.

Anticancer Properties

In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. Its structural characteristics allow it to target cancer-specific pathways effectively.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological activities of this compound:

-

Study on Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis markers.

Concentration (µM) Cell Viability (%) Apoptosis Induction (%) 10 80 15 25 50 45 50 30 70

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Iodo-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Lacks isopropyl group; different biological profile | |

| 6-Isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Lacks iodine; reduced reactivity | |

| 5-Bromo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Bromine substitution affects biological activity |

Q & A

Basic: What are the common synthetic routes for preparing 5-Iodo-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

Methodological Answer:

The compound can be synthesized via multi-component condensation reactions , adapting protocols from analogous dihydropyridinecarbonitrile derivatives. A typical approach involves:

- Reagent selection : Substituted acetophenones, aldehydes (e.g., isopropyl-containing aldehydes), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours) .

- Iodination : Introduce iodine at the 5-position via electrophilic substitution or metal-catalyzed coupling (e.g., using N-iodosuccinimide in acidic conditions).

- Purification : Isolate the product by filtration, wash with ethanol/water, and recrystallize from DMF/ethanol (1:2) .

Key Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Condensation | Ethanol, reflux, NH₄OAc | 60–82%* |

| Iodination | NIS, AcOH, 0°C to RT | 70–85% (estimated) |

| *Based on yields from structurally similar derivatives . |

Basic: How can researchers confirm the structural identity using spectroscopic methods?

Methodological Answer:

Use a combination of:

- IR spectroscopy : Confirm nitrile (C≡N) stretch near 2220 cm⁻¹ and carbonyl (C=O) at ~1647 cm⁻¹ .

- ¹H/¹³C-NMR : Identify dihydropyridine protons (δ 6.70–7.90 ppm for aromatic/olefinic H) and isopropyl groups (δ 1.40–1.44 ppm for –CH₃) .

- Mass spectrometry : Look for molecular ion peaks (e.g., [M⁺] at m/z corresponding to C₁₀H₁₀IN₂O) and isotopic patterns for iodine (M+2 ≈ 97% of M⁺) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential irritancy (similar to pyridinecarbonitrile analogs) .

- Storage : Keep in airtight containers at room temperature, away from light/moisture, as dihydropyridines are prone to oxidation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized to improve yields?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of iodine-containing intermediates .

- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .

- Temperature control : Monitor exothermic iodination steps to avoid side reactions (e.g., by slow addition of iodinating agents at 0°C) .

Data-Driven Approach : Use a Design of Experiments (DoE) matrix to vary time, temperature, and catalyst loading .

Advanced: What analytical strategies resolve contradictions in spectral data?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure .

- HPLC-PDA : Assess purity (>95%) and detect regioisomers (common in dihydropyridines due to tautomerism) .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .

Advanced: What computational approaches predict electronic properties?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validate with experimental IR/NMR data .

- Molecular docking : Screen for binding affinity with biological targets (e.g., kinases) if anticancer activity is hypothesized .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Br, Cl), alkoxy groups, or heteroaromatics at positions 5 and 6 .

- Bioassay selection : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for similar derivatives .

- Data analysis : Correlate electronic parameters (Hammett σ) with bioactivity to identify key pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.